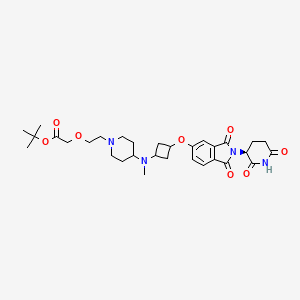
E3 Ligase Ligand-linker Conjugate 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 1 is a part of the Proteolysis Targeting Chimeric Molecules (PROTACs). These conjugates incorporate a ligand for the E3 ubiquitin ligase and a linker, playing a crucial role in targeted protein degradation. The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, and worn-out proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 1 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule. The synthetic routes often involve the use of primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using automated systems to control reaction conditions precisely. The use of high-throughput screening techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the ligand and linker to enhance their binding affinity and specificity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from these reactions are modified ligands and linkers that exhibit improved binding properties. These products are then used to create the final this compound .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 1 has a wide range of scientific research applications. In chemistry, it is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, it helps in understanding cellular processes and signaling pathways. In medicine, it is being explored for its potential in developing targeted therapies for diseases like cancer and neurodegenerative disorders. In the industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 1 exerts its effects by binding to the E3 ubiquitin ligase and the target protein, forming a ternary complex. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to E3 Ligase Ligand-linker Conjugate 1 include other PROTACs that use different E3 ligase ligands, such as Cereblon, Von Hippel-Lindau, and Mouse Doubleminute 2 homolog .
Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high binding affinity and specificity. This uniqueness makes it a valuable tool in targeted protein degradation and therapeutic development .
Properties
Molecular Formula |
C31H42N4O8 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[3-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)18-41-14-13-34-11-9-19(10-12-34)33(4)20-15-22(16-20)42-21-5-6-23-24(17-21)30(40)35(29(23)39)25-7-8-26(36)32-28(25)38/h5-6,17,19-20,22,25H,7-16,18H2,1-4H3,(H,32,36,38)/t20?,22?,25-/m0/s1 |
InChI Key |
ITVZWFPTWLLWDN-YNJPUODISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


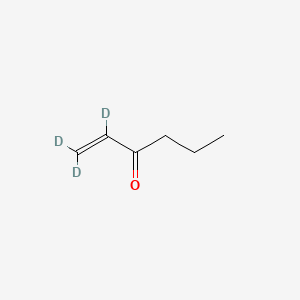
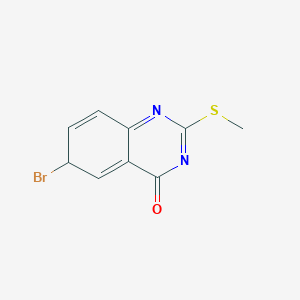
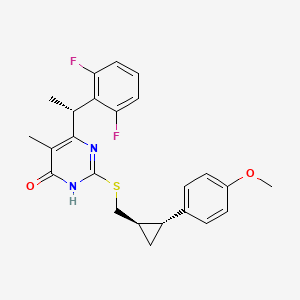
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
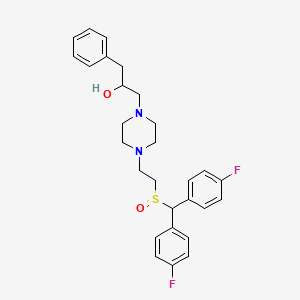

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
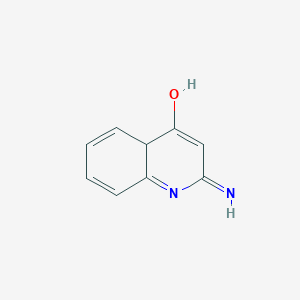
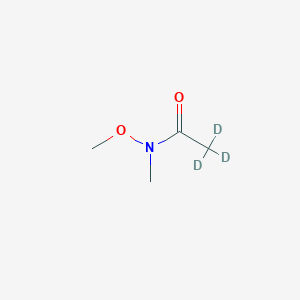
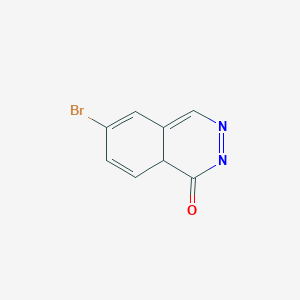
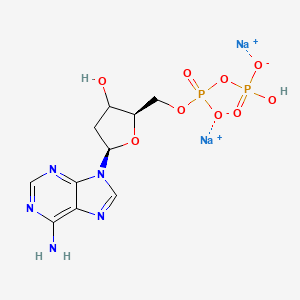
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
